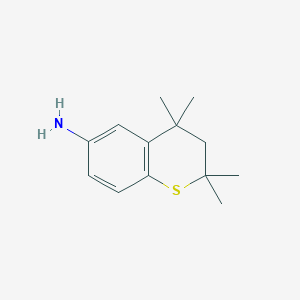
3,4-Dihydro-2,2,4,4-tetramethyl-2h-1-benzothiopyran-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2,2,4,4-tetramethyl-2h-1-benzothiopyran-6-amine: is an organic compound with the molecular formula C13H19NS It is a derivative of benzothiopyran, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2,2,4,4-tetramethyl-2h-1-benzothiopyran-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4,4-tetramethyl-3-thiopyran with an amine source in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzothiopyran derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,4-Dihydro-2,2,4,4-tetramethyl-2h-1-benzothiopyran-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study the interactions of sulfur-containing heterocycles with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2,2,4,4-tetramethyl-2h-1-benzothiopyran-6-amine involves its interaction with specific molecular targets. The sulfur atom in the benzothiopyran ring can form interactions with metal ions or other electrophilic species, influencing various biochemical pathways. Additionally, the amine group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
- 3,4-Dihydro-2,5,7,8-tetramethyl-2h-1-benzopyran-6-amine
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
- 3,4-Dihydro-2,5,7,8-tetramethyl-2h-1-benzopyran-6-yl acetate
Comparison: Compared to similar compounds, 3,4-Dihydro-2,2,4,4-tetramethyl-2h-1-benzothiopyran-6-amine is unique due to the presence of both sulfur and amine functional groups. This dual functionality allows for a wider range of chemical reactions and potential applications. Additionally, the tetramethyl substitution pattern provides steric hindrance, influencing the compound’s reactivity and stability.
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-3H-thiochromen-6-amine |
InChI |
InChI=1S/C13H19NS/c1-12(2)8-13(3,4)15-11-6-5-9(14)7-10(11)12/h5-7H,8,14H2,1-4H3 |
InChI Key |
PFDZUEWOUUBIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(SC2=C1C=C(C=C2)N)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


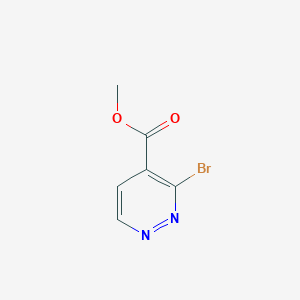
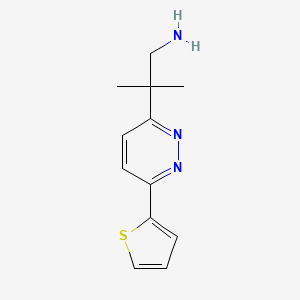
![1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429795.png)
![2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13429808.png)
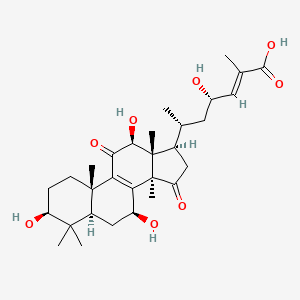
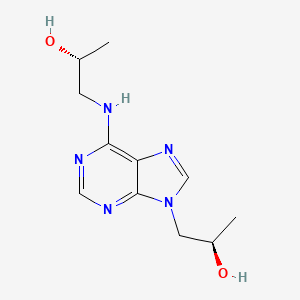
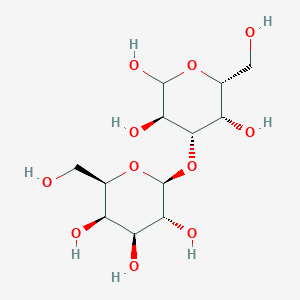

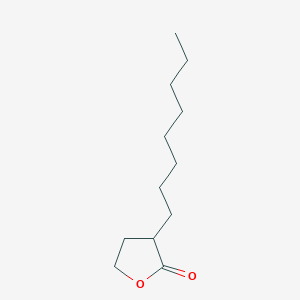
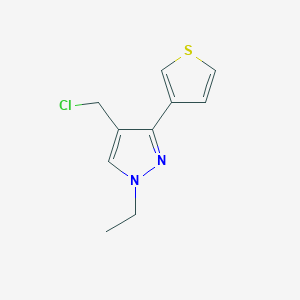
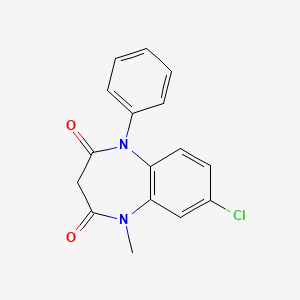

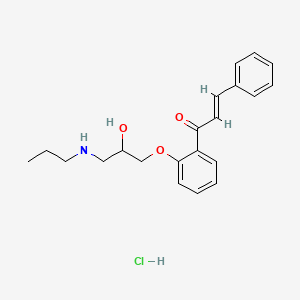
![1-chloroethyl 2-[2-(2-methylsulfanylphenothiazin-10-yl)ethyl]piperidine-1-carboxylate](/img/structure/B13429859.png)
